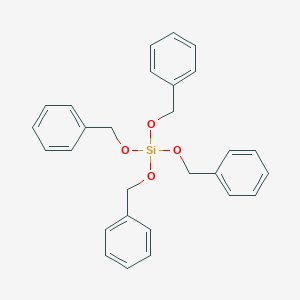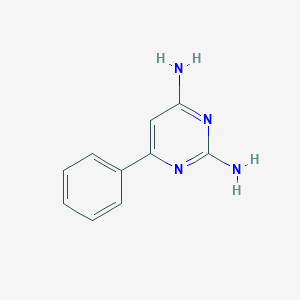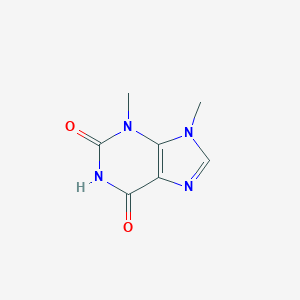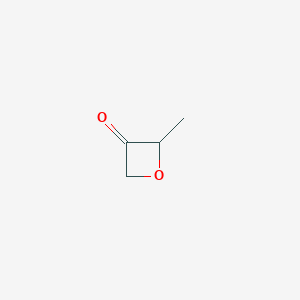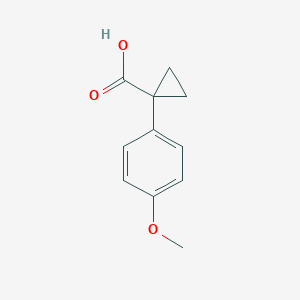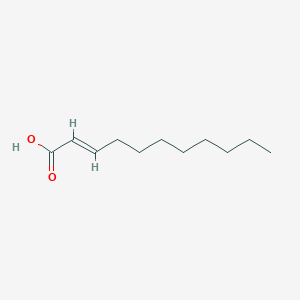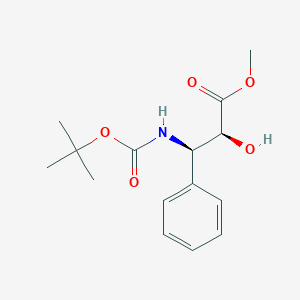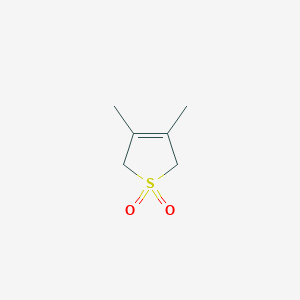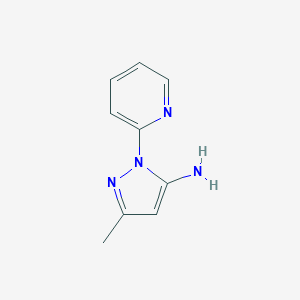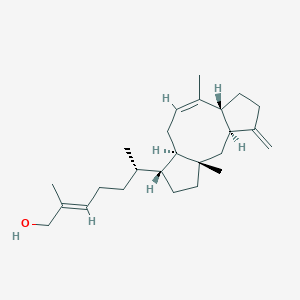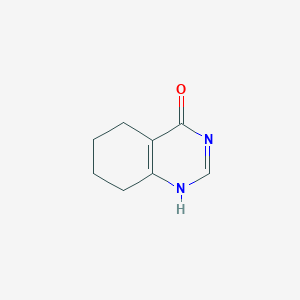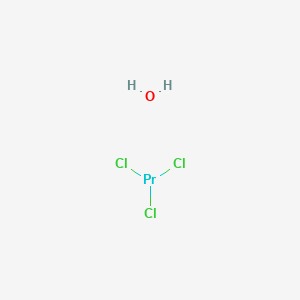
Praseodym(III)-chlorid-Hydrat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Praseodymium(III) chloride hydrate is an inorganic compound with the chemical formula PrCl₃·xH₂O. It is a light green solid that rapidly absorbs water from the atmosphere to form a heptahydrate. This compound is part of the lanthanide series and is known for its unique optical and magnetic properties .
Wissenschaftliche Forschungsanwendungen
Praseodymium(III) chloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor to prepare other praseodymium compounds and as a dopant in various materials.
Biology and Medicine: Research is ongoing into its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of praseodymium-modified titanium dioxide nanoparticles for photocatalytic degradation of organic pollutants.
Wirkmechanismus
Target of Action
Praseodymium(III) chloride hydrate is primarily used as a source of praseodymium . It is often used to prepare insoluble praseodymium(III) compounds . The primary targets of this compound are therefore the sites where praseodymium is required.
Mode of Action
Praseodymium(III) chloride hydrate is a Lewis acid and is classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties .
Biochemical Pathways
It is known that the compound can be used as a dopant to prepare pr-modified tio2 nanoparticles for photocatalytic degradation of organic pollutants . The addition of Pr ion enhances the thermal stability and surface textural properties of the catalyst .
Pharmacokinetics
It is known that the compound is soluble in water and alcohol , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of praseodymium(III) chloride hydrate is the preparation of insoluble praseodymium(III) compounds . When used as a dopant in the preparation of Pr-modified TiO2 nanoparticles, the compound enhances the thermal stability and surface textural properties of the catalyst . This can lead to improved efficiency in the photocatalytic degradation of organic pollutants .
Action Environment
The action of praseodymium(III) chloride hydrate can be influenced by environmental factors. For example, the compound rapidly absorbs water on exposure to moist air to form a light green heptahydrate . Rapid heating of the hydrate may cause small amounts of hydrolysis . These factors can influence the compound’s action, efficacy, and stability.
Biochemische Analyse
Biochemical Properties
Praseodymium(III) chloride hydrate is known to be Lewis acidic, classified as “hard” according to the HSAB concept . It can form a stable Lewis acid-base complex K2PrCl5 by reaction with potassium chloride . This compound shows interesting optical and magnetic properties
Molecular Mechanism
It is known to undergo small amounts of hydrolysis when the hydrate is rapidly heated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Praseodymium(III) chloride hydrate can be synthesized through several methods:
- Praseodymium metal reacts with hydrochloric acid to form praseodymium(III) chloride hydrate:
Direct Reaction with Hydrochloric Acid: 2Pr+6HCl→2PrCl3+3H2
Praseodymium(III) carbonate reacts with hydrochloric acid to produce praseodymium(III) chloride hydrate:Reaction with Praseodymium(III) Carbonate: Pr2(CO3)3+6HCl+15H2O→2[Pr(H2O)9]Cl3+3CO2
Industrial Production Methods: Industrial production of praseodymium(III) chloride hydrate typically involves the thermal dehydration of the hydrate at 400°C in the presence of ammonium chloride or thionyl chloride .
Types of Reactions:
- Reaction with potassium phosphate to form praseodymium(III) phosphate:
PrCl3+K3PO4→PrPO4+3KCl
- Reaction with sodium fluoride to form praseodymium(III) fluoride:
PrCl3+3NaF→PrF3+3NaCl
Oxidation and Reduction: Praseodymium(III) chloride hydrate can undergo oxidation and reduction reactions, although it is more commonly involved in substitution reactions.
Substitution Reactions: It reacts with various reagents to form different praseodymium compounds. For example:Common Reagents and Conditions: Common reagents include potassium chloride, sodium fluoride, and potassium phosphate. Reactions are typically carried out in aqueous solutions at room temperature .
Major Products: The major products formed from these reactions include praseodymium(III) phosphate and praseodymium(III) fluoride .
Vergleich Mit ähnlichen Verbindungen
- Cerium(III) chloride
- Neodymium(III) chloride
- Samarium(III) chloride
- Europium(III) chloride
Comparison: Praseodymium(III) chloride hydrate is unique due to its specific optical and magnetic properties, which are not as pronounced in other similar lanthanide chlorides. Additionally, its ability to form stable Lewis acid-base complexes sets it apart from other compounds .
Eigenschaften
CAS-Nummer |
19423-77-9 |
|---|---|
Molekularformel |
Cl3H2OPr |
Molekulargewicht |
265.28 g/mol |
IUPAC-Name |
praseodymium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Pr/h3*1H;1H2;/q;;;;+3/p-3 |
InChI-Schlüssel |
BQRCNEKQNZWNCY-UHFFFAOYSA-K |
SMILES |
O.Cl[Pr](Cl)Cl |
Kanonische SMILES |
O.[Cl-].[Cl-].[Cl-].[Pr+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


